(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(14-5-1-6-15-17(14)24-11-10-23-15)21-9-3-4-13(12-21)25-16-7-2-8-19-20-16/h1-2,5-8,13H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMQXJEARGIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that combines a dihydrobenzo[d]dioxin moiety with a pyridazinyl-piperidine unit. This unique structure suggests potential interactions within biological systems, which could lead to various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Structural Characteristics
The compound features:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its stability and potential to engage in diverse chemical reactions.
- Pyridazinyl-piperidine unit : This part of the molecule may contribute to its biological activity through specific receptor interactions.
Biological Activity Overview
The biological activity of this compound is hypothesized based on structural analogs and preliminary studies. While specific empirical data on this compound is limited, similar compounds have shown various activities, including:
- Anticancer properties : Many derivatives of benzo[d]dioxin have been studied for their anticancer effects, particularly against leukemia and solid tumors.
- Antimicrobial activity : Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains.
Case Studies and Empirical Data
- Antileukemic Activity :
- Mechanistic Studies :
- Binding Affinity Studies :
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Dihydrobenzo[d]dioxin derivative | 10 | Antileukemic |
| Compound B | Pyridazine derivative | 5 | Antimicrobial |
| This compound | Unique combination | TBD | TBD |
Future Research Directions
Given the structural uniqueness of this compound, future research should focus on:
- Synthesis and Characterization : Developing robust synthetic routes to produce the compound with high purity and yield.
- Biological Testing : Conducting bioassays to evaluate its efficacy against specific cancer cell lines and other biological targets.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity to predict therapeutic efficacy and safety profiles.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit various biological activities. The following sections detail specific applications and findings related to this compound.
Anticancer Activity
Several studies have investigated the potential of similar compounds as inhibitors of cellular metabolic processes associated with cancer. For instance, the inhibition of MAT2A (methionine adenosyltransferase 2A) has been linked to anticancer effects. Compounds that include the dihydrobenzo[b][1,4]dioxin structure have shown promise in targeting metabolic pathways crucial for tumor growth and survival .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research on related derivatives has demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The synthesis and characterization of such derivatives often involve evaluating their antimicrobial properties through disc diffusion methods .
Neuropharmacological Effects
The piperidine component is known for its role in neuropharmacology. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Investigations into the neuroprotective effects of similar compounds suggest that they may modulate pathways involved in neurodegeneration .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a study focusing on MAT2A inhibitors, compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone were evaluated for their ability to inhibit tumor cell proliferation in vitro. Results indicated significant reductions in cell viability at specific concentrations, suggesting a dose-dependent response .
Case Study 2: Antimicrobial Testing
A series of synthesized derivatives were tested against various microbial strains using standard antimicrobial susceptibility testing methods. The results showed promising zones of inhibition for several compounds, indicating strong antimicrobial properties compared to control agents like fluconazole .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally analogous methanone derivatives and related heterocyclic systems. Key parameters include molecular weight, solubility, binding affinity, and synthetic accessibility.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity and Bioactivity: The target compound’s benzo[b][1,4]dioxin core distinguishes it from thiophene- or pyridine-based analogs like 7a and 3a. Pyridazin-3-yloxy substitution (vs. pyrazole or indole in 7a and 3a) may alter hydrogen-bonding interactions with targets, as pyridazine’s dual nitrogen atoms can act as hydrogen-bond acceptors.
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step coupling reactions (e.g., nucleophilic substitution at the piperidine oxygen), contrasting with the simpler Gewald-type thiophene synthesis used for 7a and 7b .
Pharmacological Potential: While 7a and 3a have demonstrated anticancer and antimicrobial activities, the target compound’s biological data remain speculative.
Research Findings and Limitations
- Experimental Gaps: No direct in vitro or in vivo data for the target compound are reported in the provided evidence. Studies on analogs (e.g., 7a) highlight the importance of substituent positioning for activity, but extrapolation to the target compound is tentative .
Notes
- Evidence Limitations: The provided literature lacks direct data on the target compound, necessitating reliance on structural analogs and general methanone chemistry .
- Authoritative Sources : Journals such as Journal of Chemical and Pharmaceutical Research (2014) and Molecules (2012) underpin the analysis but highlight the need for newer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
